Several synthetic approaches have been employed to prepare trifluoromethoxy-substituted cyclohexylamines. One common strategy involves the introduction of the trifluoromethoxy group onto a pre-existing cyclohexylamine scaffold. For instance, the synthesis of 2-, 3-, and 4-(trifluoromethyl)cyclohexylamines has been achieved via the platinum oxide (PtO2)-mediated hydrogenation of the corresponding trifluoromethylanilines in trifluoroacetic acid. [] This method demonstrated remarkable stereoselectivity, favoring the formation of cis-isomers. []
Another approach entails building the cyclohexylamine ring system from simpler starting materials, incorporating the trifluoromethoxy substituent at a suitable stage. For example, the preparation of Sonidegib, a Hedgehog pathway inhibitor, involves the synthesis of a trifluoromethoxy-substituted biphenyl intermediate, which is subsequently coupled with a cyclohexylamine derivative. []
The mechanism of action of trifluoromethoxy-substituted cyclohexylamines varies depending on the specific compound and its biological target. For example, Sonidegib, a drug containing this motif, acts as an antagonist of the Hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. [] Sonidegib binds to and inhibits Smoothened, a key protein component of the Hedgehog pathway, thereby blocking signal transduction and suppressing tumor growth.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: